molecular formula C11H15NO2 B3049765 (Methyl-phenyl-amino)-acetic acid ethyl ester CAS No. 21911-74-0

(Methyl-phenyl-amino)-acetic acid ethyl ester

Cat. No. B3049765
Key on ui cas rn: 21911-74-0
M. Wt: 193.24 g/mol
InChI Key: OJZDPYZSKWOHKF-UHFFFAOYSA-N
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Patent
US06900244B2

Procedure details

Ethyl N-Phenylglycinate (2 g, 11.1 mmol) was dissolved in toluene (4.5 mL) and iodomethane (0.35 mL, 5.6 mmol) added. After warming at 70° C. over 4 hours, the reaction mixture was cooled to ambient temperature and diluted with EtOAc. The organic layer was washed several times with brine, dried (Na2SO4), filtered, and concentrated. Purification by flash chromatography (10:1 hexanes/EtOAc) afforded a quantitative yield of the title compound as a light yellow oil. MS (ES+) m/z 194 (MH+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.I[CH3:15]>C1(C)C=CC=CC=1.CCOC(C)=O>[CH3:15][N:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1(=CC=CC=C1)NCC(=O)OCC
Name
Quantity
4.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.35 mL
Type
reactant
Smiles
IC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to ambient temperature
WASH
Type
WASH
Details
The organic layer was washed several times with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (10:1 hexanes/EtOAc)

Outcomes

Product
Name
Type
product
Smiles
CN(CC(=O)OCC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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